5-Amino-1,3,4-thiadiazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-1,3,4-thiadiazol-2(3H)-one derivatives often involves condensation reactions, utilizing semicarbazide or thiosemicarbazide and corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation. This transition-metal-free process provides a facile route to a variety of thiadiazole derivatives (Niu et al., 2015).
Molecular Structure Analysis
Detailed structural analysis using density functional theory (DFT) has shown the geometric parameters, bond lengths, angles, and electronic properties of 5-Amino-1,3,4-thiadiazol-2(3H)-one. The compound's crystal structure has been analyzed, revealing an orthorhombic space group and detailed insights into its molecular electrostatic potential, highlighting its polarized nature and potential for hydrogen bonding (Kerru et al., 2019).
Chemical Reactions and Properties
5-Amino-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, leading to the synthesis of novel compounds. For instance, electrochemical oxidative intramolecular N-S bond formation has been utilized to create 3-substituted 5-amino-1,2,4-thiadiazoles, showcasing the compound's versatility and reactivity under catalyst- and oxidant-free conditions (Yang et al., 2020).
Physical Properties Analysis
The physical properties of 5-Amino-1,3,4-thiadiazol-2(3H)-one, including its crystallographic characteristics, have been extensively studied. Investigations into its crystal and molecular structure have provided insights into its planar nature, aromaticity, and unique bond lengths indicative of its thione form, as well as intramolecular contacts that suggest potential hydrogen bonding capabilities (Downie et al., 1972).
Chemical Properties Analysis
Investigations into the chemical properties of 5-Amino-1,3,4-thiadiazol-2(3H)-one have highlighted its reactivity and potential for forming a variety of derivatives through chemical modifications. Studies focusing on the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles via sequential condensation and oxidative bond formation showcase the compound's versatility and the possibility of generating diverse chemical libraries for potential applications (Niu et al., 2015).
Scientific Research Applications
Corrosion Inhibition Properties
5-Amino-1,3,4-thiadiazol-2(3H)-one derivatives have been studied for their corrosion inhibition properties. In particular, the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole derivative demonstrated significant corrosion inhibition for mild steel in hydrochloric acid, achieving about 98% protection (Attou et al., 2020). Another study highlighted the efficiency of 5-amino 1,3,4-thiadiazole-2-thiol as an inhibitor in HCl medium for mild steel, showing a high inhibition efficiency with Langmuir adsorption isotherm fitting (Ouici et al., 2017).
Antioxidant Activity
A study on 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles, synthesized from 5-amino-1,3,4-thiadiazole-2-thiol, showed notable antioxidant activity. These compounds were effective in scavenging free radicals and demonstrated acceptable predicted pharmacokinetics and drug-likeness properties (El Ashry et al., 2019).
Molecular Structure and Electronic Properties
The molecular structure and vibrational analysis of 5-amino-1,3,4-thiadiazol-2(3H)-one have been extensively studied using density functional theory. This research helps in understanding the electronic properties and activity of the compound (AnoopKumar et al., 2016).
DNA Interactions
5-[Substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized, revealing that these compounds bind avidly to DNA through a groove binding mode. This indicates their potential application in therapeutic drugs and highlights the importance of understanding their interactions at the molecular level (Shivakumara et al., 2021).
Anticancer Activities
The anticancer activity of 1,3,4-thiadiazole derivatives, including 2-amino-1,3,4-thiadiazoles, has been well-documented. These compounds show promise in inhibiting tumor cell proliferation and migration, while being non-toxic to normal cells, thus presenting potential as anticancer agents (Rzeski et al., 2011; Rzeski et al., 2007).
Future Directions
1,3,4-Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . Since 1,3,4-thiadiazole compounds with antibacterial activity were synthesized in the 1950s, 1,3,4-thiadiazole pesticides, such as Bismerthiazol and Thiodiazole-copper, have been developed and widely used in agriculture . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .
properties
IUPAC Name |
5-amino-3H-1,3,4-thiadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3OS/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDPFAWIADNOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325976 | |
Record name | 5-Amino-1,3,4-thiadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-thiadiazol-2(3H)-one | |
CAS RN |
33901-30-3 | |
Record name | NSC522433 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,3,4-thiadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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